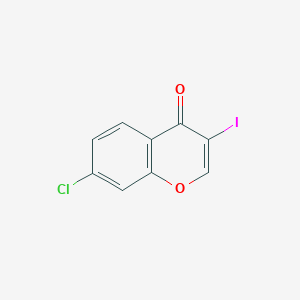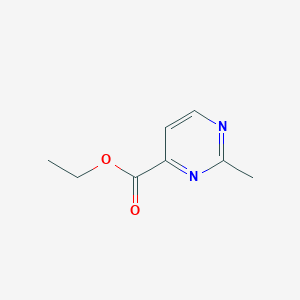
2-メチルピリミジン-4-カルボン酸エチル
説明
Molecular Structure Analysis
The molecular structure of Ethyl 2-methylpyrimidine-4-carboxylate consists of a pyrimidine ring with a methyl group attached to the 2nd carbon and an ethyl ester attached to the 4th carbon.Physical And Chemical Properties Analysis
Ethyl 2-methylpyrimidine-4-carboxylate is a solid . The exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources.科学的研究の応用
2-メチルピリミジン-4-カルボン酸エチル: 科学研究用途の包括的な分析:
医薬品中間体
2-メチルピリミジン-4-カルボン酸エチルは、主に医薬品中間体として使用されています。 神経保護作用と抗神経炎症作用を持つ可能性のある様々な医薬品化合物の合成におけるビルディングブロックとして機能します .
有機合成
この化合物は、3つの異なる反応物を組み合わせて新しい化合物を生成する、有機合成の一種である、三成分縮合に関与しています。 このプロセスは、チアゾロピリミジン誘導体などの複雑な分子の生成に利用されます .
神経保護剤
研究では、2-メチルピリミジン-4-カルボン酸エチルの誘導体が神経保護剤として作用する可能性があることが示されています。 これらは、神経変性疾患において重要な因子である、ERストレス、アポトーシス、NF-kB炎症性経路の阻害に関与している可能性があります .
環境科学
最後に、2-メチルピリミジン-4-カルボン酸エチルは、特に汚染制御や廃棄物管理に役立つ化学物質の開発において、環境科学で応用が見られる可能性があります。
BLD Pharm Springer - Synthesis and Pharmacological Evaluation Springer - Synthesis and Structure of Thiazolopyrimidine Derivatives
作用機序
Result of Action
The molecular and cellular effects of Ethyl 2-methylpyrimidine-4-carboxylate’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how such factors impact ethyl 2-methylpyrimidine-4-carboxylate is currently unavailable .
生化学分析
Biochemical Properties
Ethyl 2-methylpyrimidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and repair. Ethyl 2-methylpyrimidine-4-carboxylate inhibits this enzyme, leading to a decrease in the production of tetrahydrofolate, a form of folic acid necessary for the synthesis of nucleotides . This inhibition can affect cell proliferation and is a mechanism often exploited in cancer treatment.
Cellular Effects
Ethyl 2-methylpyrimidine-4-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of dihydrofolate reductase by ethyl 2-methylpyrimidine-4-carboxylate can lead to cell cycle arrest and apoptosis in rapidly dividing cells . This compound also affects the expression of genes involved in cell growth and differentiation, further impacting cellular functions.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-methylpyrimidine-4-carboxylate involves its binding interactions with biomolecules. By binding to the active site of dihydrofolate reductase, it inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. Additionally, ethyl 2-methylpyrimidine-4-carboxylate can modulate the activity of other enzymes and proteins involved in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-methylpyrimidine-4-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2-methylpyrimidine-4-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of dihydrofolate reductase, causing prolonged effects on cell proliferation and survival.
Dosage Effects in Animal Models
The effects of ethyl 2-methylpyrimidine-4-carboxylate vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydrofolate reductase without causing significant toxicity . At higher doses, ethyl 2-methylpyrimidine-4-carboxylate can lead to adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Ethyl 2-methylpyrimidine-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of the folate cycle, influencing the levels of various metabolites . The inhibition of dihydrofolate reductase by ethyl 2-methylpyrimidine-4-carboxylate leads to a decrease in tetrahydrofolate levels, affecting the synthesis of nucleotides and amino acids. This disruption in metabolic flux can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of ethyl 2-methylpyrimidine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through folate transporters, which facilitate its entry into the cytoplasm . Once inside the cell, ethyl 2-methylpyrimidine-4-carboxylate can bind to dihydrofolate reductase and other target proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
Ethyl 2-methylpyrimidine-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other enzymes involved in nucleotide synthesis . Additionally, ethyl 2-methylpyrimidine-4-carboxylate can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its subcellular distribution and activity.
特性
IUPAC Name |
ethyl 2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-6(2)10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHAOGKPYSIRFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00505242 | |
| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76240-14-7 | |
| Record name | Ethyl 2-methylpyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00505242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


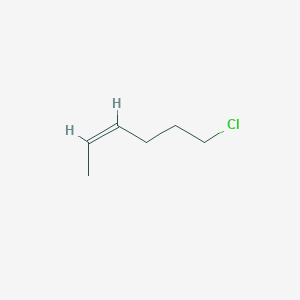
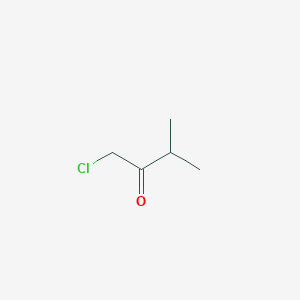


![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
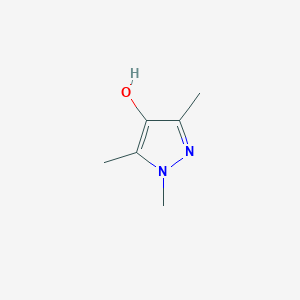
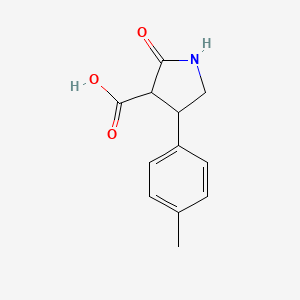

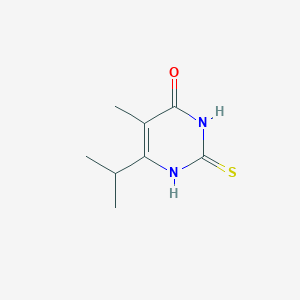
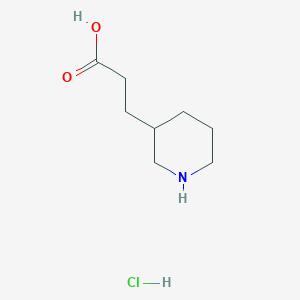
![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)


